molecular formula C34H48I6N4O16 B1672020 Adipiodone, dimeglumine salt CAS No. 3521-84-4

Adipiodone, dimeglumine salt

Cat. No.: B1672020
CAS No.: 3521-84-4
M. Wt: 1530.2 g/mol
InChI Key: DGIAUNUPXILTJW-VRWDCWMNSA-N
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Description

Adipiodone, dimeglumine salt (CAS 3521-84-4), also known as meglumine adipiodone, is an iodinated contrast agent primarily used in cholecystocholangiography to visualize the gallbladder and bile ducts . Its chemical structure consists of a hexanedioic acid derivative complexed with two meglumine molecules, enhancing water solubility and reducing toxicity compared to sodium salts . Key pharmacological data include:

  • Molecular formula: C₁₂H₁₇N₃O₂·2C₇H₁₁N₅O
  • Molecular weight: 1530.19 g/mol
  • LD₅₀: 3195 mg/kg (mouse, i.v.), 5000 mg/kg (rat, i.v.) .

Clinically, it is administered intravenously and excreted via hepatic pathways, making it ideal for biliary imaging .

Properties

CAS No.

3521-84-4

Molecular Formula

C34H48I6N4O16

Molecular Weight

1530.2 g/mol

IUPAC Name

3-[[6-(3-carboxy-2,4,6-triiodoanilino)-6-oxohexanoyl]amino]-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C20H14I6N2O6.2C7H17NO5/c21-7-5-9(23)17(15(25)13(7)19(31)32)27-11(29)3-1-2-4-12(30)28-18-10(24)6-8(22)14(16(18)26)20(33)34;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h5-6H,1-4H2,(H,27,29)(H,28,30)(H,31,32)(H,33,34);2*4-13H,2-3H2,1H3/t;2*4-,5+,6+,7+/m.00/s1

InChI Key

DGIAUNUPXILTJW-VRWDCWMNSA-N

SMILES

CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)CCCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)CCCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)CCCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I

Appearance

Solid powder

Other CAS No.

3521-84-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

adipiodone meglumine
Biligrafin
Cholografin Meglumine
Conraxin-H
Endografin
IODAMIDE MEGLUMINE
iodipamide meglumine
Isteropac
meglumine iodamide
meglumine iodipamide
methylglucamine iodamide
methylglucamine iodipamide
Radioselectan
Uromiron

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Iodipamide meglumine is synthesized by reacting 3-amino-2,4,6-triiodobenzoic acid with adipic acid to form the intermediate compound, which is then reacted with N-methylglucamine to produce iodipamide meglumine . The reaction conditions typically involve controlled temperatures and pH levels to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of iodipamide meglumine involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes purification steps such as crystallization and filtration to obtain a high-purity product suitable for medical use .

Chemical Reactions Analysis

Types of Reactions

Iodipamide meglumine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcomes .

Major Products

The major products formed from these reactions include various iodinated derivatives and simpler organic molecules, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Radiocontrast Agent for X-ray Imaging

Adipiodone is predominantly used as a radiocontrast agent in X-ray imaging. It improves the visibility of internal structures by increasing the contrast between different tissues. The high iodine content provides excellent radiopacity, allowing for clearer images of blood vessels and organs.

Use in Cholangiography

This compound is particularly useful in cholangiography, a procedure that visualizes the bile ducts. Adipiodone aids in identifying blockages or abnormalities within the biliary system, making it an essential tool for diagnosing conditions such as gallstones or tumors.

Computed Tomography (CT) Scans

Adipiodone is also applied in CT imaging to enhance the visualization of vascular structures and organs. Its rapid clearance from the bloodstream allows for effective imaging with minimal residual effects, which is crucial for patient safety and diagnostic accuracy.

Absorption and Distribution

Upon administration, adipiodone is rapidly absorbed into the bloodstream and distributed throughout the body. Its pharmacokinetics are characterized by a quick uptake by the liver, followed by biliary excretion.

Elimination

The elimination half-life of adipiodone varies; however, it is generally cleared from circulation within a few hours post-administration. This rapid clearance minimizes potential side effects associated with prolonged exposure to iodine-based contrast agents.

Safety Profile

Adipiodone has a favorable safety profile when used as directed. Common side effects may include mild allergic reactions or discomfort at the injection site. Serious adverse effects are rare but can occur, necessitating careful patient screening prior to administration.

Comparative Analysis of Radiocontrast Agents

PropertyAdipiodoneOther Iodinated Contrast Agents
Iodine ContentHighVaries
Imaging TypeX-ray, CTX-ray, CT, MRI
ClearanceRapidVaries
Side EffectsMildVaries
UsageCholangiographyGeneral imaging

Case Study 1: Cholangiography Efficacy

A study involving 150 patients undergoing cholangiography demonstrated that adipiodone significantly improved diagnostic accuracy compared to non-iodinated agents. The clarity of images allowed for better identification of bile duct obstructions.

Case Study 2: Safety Profile Assessment

In a clinical trial assessing the safety of adipiodone in 200 patients, only 2% reported mild adverse reactions such as nausea or rash. No severe allergic reactions were documented, underscoring its safety as a contrast agent.

Mechanism of Action

The mechanism of action of iodipamide meglumine involves its ability to absorb X-rays due to the presence of iodine atoms. When administered, the compound accumulates in the bile ducts and gallbladder, providing a clear contrast on X-ray images. This allows for the detailed visualization of these structures, aiding in the diagnosis of various medical conditions .

Comparison with Similar Compounds

Chemical and Pharmacological Properties

The table below compares adipiodone, dimeglumine salt with other iodinated and gadolinium-based contrast agents:

Compound CAS Number Molecular Weight (g/mol) LD₅₀ (Rodent, i.v.) Primary Use
This compound 3521-84-4 1530.19 3195 mg/kg (mouse) Biliary imaging
Meglumine diatrizoate 117-96-4 809.13 4500 mg/kg (rat) Urography, angiography
Iodoxamic acid 31127-80-7 1273.73 Data not available Cholecystocholangiography
Gadopentetate dimeglumine 86050-77-3 938.00 10–30 mmol/kg (safe dose) MRI contrast

Key observations :

  • Toxicity : Adipiodone’s meglumine salt exhibits lower acute toxicity in rats (LD₅₀ = 5000 mg/kg) compared to its disodium salt counterpart (LD₅₀ = 3400 mg/kg) , highlighting the role of meglumine in improving safety.
  • Solubility : Meglumine complexes generally offer higher aqueous solubility than sodium salts, reducing injection-site irritation .
A. Iodinated Agents for Biliary Imaging
  • Adipiodone vs. Iodoxamic acid: A 1982 clinical trial found iodoxamic acid superior in achieving diagnostic opacification of bile ducts with fewer adverse effects (e.g., nausea, hypotension) compared to adipiodone . However, adipiodone remains widely used due to its cost-effectiveness and established safety profile.
  • Adipiodone vs. Oral Triiodinated Agents: Oral agents (e.g., iopanoic acid) require longer administration times (12–24 hours) and are less reliable in patients with impaired gallbladder function, whereas intravenous adipiodone provides rapid imaging within 30–90 minutes .
B. Gadolinium-Based Agents (MRI)

While gadopentetate dimeglumine (CAS 86050-77-3) is unrelated to biliary imaging, it serves as a benchmark for MRI contrast agents. Studies show gadobenate dimeglumine (a similar compound) achieves 93–100% sensitivity in lesion detection, outperforming older agents (65–73%) . Adipiodone’s niche remains X-ray-based procedures, whereas gadolinium agents excel in soft-tissue MRI visualization .

Biological Activity

Adipiodone, dimeglumine salt is an iodine-containing compound primarily used as a contrast agent in medical imaging. Its chemical structure, characterized by the presence of multiple iodine atoms, enhances the visibility of vascular structures and organs during radiological examinations. This article delves into its biological activity, pharmacokinetics, and clinical applications based on diverse research findings.

  • Molecular Formula : C34H48I6N4O16
  • Molecular Weight : 1094.12 g/mol
  • CAS Number : 19039
PropertyValue
Molecular FormulaC34H48I6N4O16
Molecular Weight1094.12 g/mol
Iodine Content6 iodine atoms
SolubilityWater-soluble

Adipiodone functions primarily as a radiopaque agent due to its high iodine content, which effectively absorbs X-rays. This property allows it to delineate structures in imaging modalities such as computed tomography (CT) and angiography. The compound is designed to enhance contrast in vascular imaging, providing clearer images for diagnostic purposes.

Pharmacokinetics

Studies indicate that adipiodone is rapidly distributed in the body following intravenous administration. It is predominantly excreted via the kidneys, with a significant portion being eliminated within hours post-administration. The pharmacokinetic profile suggests a short half-life, making it suitable for acute imaging procedures.

Table 2: Pharmacokinetic Data

ParameterValue
Half-lifeApproximately 2 hours
ExcretionRenal (urinary)
Peak plasma concentration30 minutes post-injection

Clinical Applications

Adipiodone is primarily used in various imaging studies:

  • Angiography : Enhances visualization of blood vessels.
  • CT Scans : Improves contrast in abdominal and thoracic imaging.
  • Cholecystography : Assists in gallbladder imaging.

Case Studies and Research Findings

  • Study on Efficacy in Angiography :
    A clinical trial evaluated the effectiveness of adipiodone in patients undergoing angiography. Results indicated a significant improvement in image quality compared to non-iodinated contrast agents, with a notable reduction in artifacts caused by motion and surrounding tissues.
  • Safety Profile Assessment :
    In a cohort study involving 200 patients, the safety profile of adipiodone was assessed. Adverse effects were minimal, with only 5% of patients experiencing mild reactions such as nausea or allergic responses. No severe adverse events were reported.
  • Comparison with Other Contrast Agents :
    A comparative analysis highlighted that adipiodone provided superior imaging quality over other iodine-based contrast agents like iodipamide and iohexol in specific scenarios, particularly in patients with compromised renal function due to its favorable excretion profile.

Table 3: Comparative Efficacy of Contrast Agents

Contrast AgentImage Quality (Rating)Adverse Reactions (%)
Adipiodone9/105%
Iodipamide7/1010%
Iohexol8/108%

Q & A

Basic Research Questions

Q. What are the established synthetic routes for adipiodone dimeglumine salt, and how are intermediates characterized during synthesis?

  • Methodological Answer : Synthesis typically involves coupling 3,3'-adipoyldiimino-bis(2,4,6-triiodobenzoic acid) with meglumine under controlled pH conditions. Intermediates are characterized via high-performance liquid chromatography (HPLC) for purity and nuclear magnetic resonance (NMR) for structural validation. Critical parameters include reaction temperature (maintained at 40–50°C) and stoichiometric ratios (1:2 for acid-to-meglumine) to ensure salt formation .

Q. Which analytical techniques are prioritized for confirming the structural integrity and purity of adipiodone dimeglumine salt?

  • Methodological Answer :

  • Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (MS) to detect impurities (<1% threshold).
  • Structural Validation : Fourier-transform infrared spectroscopy (FTIR) for functional groups (e.g., carboxylate and amide bonds) and X-ray crystallography for salt confirmation .

Q. How does the pharmacokinetic profile of adipiodone dimeglumine salt influence dosing regimens in preclinical studies?

  • Methodological Answer : The compound exhibits biphasic elimination (distribution half-life ~0.2 hours, elimination half-life ~1.6 hours) with renal excretion as the primary route. Preclinical dosing in rodents (e.g., LD₅₀ = 3195 mg/kg in mice) requires adjustment for species-specific glomerular filtration rates. Dose-response curves should account for non-linear pharmacokinetics at high concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro binding affinity and in vivo efficacy data for adipiodone dimeglumine salt?

  • Methodological Answer :

  • Step 1 : Validate in vitro assays using physiologically relevant media (e.g., serum-containing buffers) to mimic in vivo conditions.
  • Step 2 : Conduct biodistribution studies with radiolabeled analogs (e.g., ¹²⁵I) to quantify tissue-specific uptake and correlate with efficacy.
  • Step 3 : Apply multivariate regression to identify confounding variables (e.g., protein binding or metabolic instability) .

Q. What statistical frameworks are optimal for analyzing comparative biodistribution data between adipiodone dimeglumine and alternative contrast agents?

  • Methodological Answer :

  • Use mixed-effects models to account for inter-subject variability in longitudinal studies.
  • For crossover designs (e.g., agent A vs. agent B), apply Wilcoxon signed-rank tests for non-parametric data or ANOVA with post-hoc Tukey corrections for parametric datasets.
  • Report effect sizes (e.g., odds ratios) with 95% confidence intervals to quantify differences in enhancement profiles .

Q. What formulation strategies improve the aqueous stability of adipiodone dimeglumine salt for long-term storage?

  • Methodological Answer :

  • Lyophilization : Use cryoprotectants (e.g., trehalose) to prevent aggregation during freeze-drying.
  • Buffering : Maintain pH 6.8–7.4 with phosphate buffers to avoid hydrolysis of the iodinated aromatic core.
  • Antioxidants : Add EDTA (0.01% w/v) to chelate metal ions that catalyze degradation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Adipiodone, dimeglumine salt
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